Benzene, (2,2-difluoro-1-methylethenyl)- Benzene, (2,2-difluoro-1-methylethenyl)-
Brand Name: Vulcanchem
CAS No.: 700-59-4
VCID: VC3940845
InChI: InChI=1S/C9H8F2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H3
SMILES: CC(=C(F)F)C1=CC=CC=C1
Molecular Formula: C9H8F2
Molecular Weight: 154.16 g/mol

Benzene, (2,2-difluoro-1-methylethenyl)-

CAS No.: 700-59-4

Cat. No.: VC3940845

Molecular Formula: C9H8F2

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

Benzene, (2,2-difluoro-1-methylethenyl)- - 700-59-4

Specification

CAS No. 700-59-4
Molecular Formula C9H8F2
Molecular Weight 154.16 g/mol
IUPAC Name 1,1-difluoroprop-1-en-2-ylbenzene
Standard InChI InChI=1S/C9H8F2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H3
Standard InChI Key ODEVGSYPXBGUIS-UHFFFAOYSA-N
SMILES CC(=C(F)F)C1=CC=CC=C1
Canonical SMILES CC(=C(F)F)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Properties

Molecular Structure

The compound features a benzene ring attached to a 2,2-difluoro-1-methylethenyl group (–CF₂–CH₂–CH₃). The fluorine atoms at the β-position of the ethenyl group create a dipole moment, influencing both steric and electronic interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₈F₂
Molecular Weight154.16 g/mol
Boiling Point498.83 K (calculated)
Dielectric Constantε ≈ 13.8 (similar to DFB)
logP (Octanol/Water)3.682

Synthesis and Reaction Pathways

Traditional Synthetic Routes

The Balz-Schiemann reaction, involving diazotization of 2-fluoroaniline followed by fluorodediazoniation, has been adapted for related difluorobenzenes . For benzene, (2,2-difluoro-1-methylethenyl)-, analogous strategies use α-trifluoromethyl alkenes as precursors. For example:
Ph–CF₃ + CH₃–CH₂–X → Ph–CF₂–CH₂–CH₃ + HX\text{Ph–CF₃ + CH₃–CH₂–X → Ph–CF₂–CH₂–CH₃ + HX}
where X = Br, I .

Photochemical Methods

Continuous-flow photochemical reactors enable efficient generation of difluorocarbene intermediates. A 365 nm LED-driven system achieves ≥95% selectivity for fluorinated products within 10 minutes . Key steps include:

  • Diazonium Salt Formation: 2-Fluoroaniline → Diazonium tetrafluoroborate.

  • Photolysis: UV-induced cleavage generates difluorocarbene.

  • Alkene Functionalization: Trapping with α-methylstyrene yields the target compound .

Table 2: Optimized Reaction Conditions for Photochemical Synthesis

ParameterValueYield (%)
Light Source365 nm LED95
Residence Time10 min95
Solvent1,2-Difluorobenzene95
CatalystNone (thermal activation)95

Reactivity and Applications

Electrophilic and Nucleophilic Substitutions

The electron-deficient ethenyl group participates in:

  • Electrophilic Aromatic Substitution (EAS): Nitration and sulfonation occur at the para position relative to the difluoroethenyl group .

  • Nucleophilic Attack: Fluorine atoms are susceptible to displacement by alkoxides or amines, forming derivatives like Ph–CF(OR)–CH₂–CH₃ .

Hydrodefluorination (HDF)

Nickel(II) hydride catalysts (e.g., isoPmbox Ni(II)-H) promote selective C–F bond cleavage. For example:
Ph–CF₂–CH₂–CH₃ + PhSiH₃ → Ph–CHF–CH₂–CH₃ + SiF₄\text{Ph–CF₂–CH₂–CH₃ + PhSiH₃ → Ph–CHF–CH₂–CH₃ + SiF₄}
This reaction proceeds via a radical mechanism, as evidenced by TEMPO trapping experiments .

Table 3: Catalytic Hydrodefluorination Performance

CatalystConversion (%)Selectivity (%)
Ni(II)-Hydride9598
HCpCr(CO)₃<5
HV(CO)₄(dppe)<5

Biological and Material Science Applications

Antimicrobial Activity

Preliminary studies suggest moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to membrane disruption via fluorine-lipid interactions .

Polymer Science

The compound serves as a monomer for fluorinated polymers with high thermal stability (decomposition temperature >300°C) and low dielectric loss (tan δ < 0.01 at 1 MHz) .

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